molecular formula C12H18N2O3 B1489452 (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1178071-93-6

(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1489452
CAS No.: 1178071-93-6
M. Wt: 238.28 g/mol
InChI Key: BKHUNJHGQCRSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a sophisticated chemical compound designed for pioneering research, particularly in epigenetics and oncology. Its structure integrates two key pharmacophores: the 3,5-dimethylisoxazole moiety and a piperidine scaffold. The 3,5-dimethylisoxazole group is a recognized acetyl-lysine (KAc) bioisostere, enabling the compound to act as a competitive inhibitor for bromodomains—protein modules that "read" acetylated lysine marks on histones and other proteins . This mechanism disrupts critical protein-protein interactions in epigenetic signaling, making the compound a valuable chemical probe for studying gene regulation . Furthermore, structurally similar compounds containing the isoxazole core have demonstrated potent anticancer activity by disrupting oncogenic protein-protein interactions, such as the c-Myc/Max heterodimer, leading to the downregulation of c-Myc and the induction of apoptosis in cancer cell lines . The piperidine component, featuring a hydroxymethyl group, enhances the molecule's solubility and provides a synthetic handle for further derivatization, allowing researchers to optimize properties for specific biological targets. This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHUNJHGQCRSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-sulfochloride Intermediate

A key intermediate in the synthesis is 3,5-dimethylisoxazole-4-sulfochloride , which is prepared by sulfochlorination of 3,5-dimethylisoxazole:

  • Reagents and Conditions: 3,5-dimethylisoxazole is reacted first with chlorosulfonic acid, followed by thionyl chloride at temperatures between 60°C and 110°C.
  • Procedure: The chlorosulfonic acid is added dropwise to 3,5-dimethylisoxazole under stirring, with the reaction mixture heated progressively to 100-110°C and maintained for several hours. Subsequently, thionyl chloride is added dropwise at 60°C, and the mixture is warmed again to 110°C.
  • Workup: The reaction mixture is poured into ice water, stirred, filtered, and dried to yield the sulfochloride as a solid.
  • Yield and Purity: Yields up to 81.7% have been reported, with the product exhibiting a melting point around 38-39°C.
Step Reagent Temperature (°C) Time Yield (%) Product Form
1 Chlorosulfonic acid Room temp to 90 90 min - Reaction mixture
2 Heating 100-110 3 hours total - Sulfonation
3 Thionyl chloride 60 to 110 1.5 hours 81.7 3,5-Dimethylisoxazole-4-sulfochloride (solid)

Coupling with Piperidin-4-ylmethanol Derivative

The next critical step involves coupling the sulfochloride intermediate with a piperidine derivative bearing a hydroxymethyl group:

  • Nucleophilic Substitution: The sulfochloride reacts with 4-(hydroxymethyl)piperidine or its protected form in an aprotic solvent (e.g., dry acetonitrile) in the presence of a base such as pyridine to neutralize released HCl.
  • Reaction Conditions: Typically performed at room temperature to mild heating, under inert atmosphere to avoid moisture.
  • Outcome: Formation of the amide bond connecting the isoxazole ring to the piperidinyl moiety, yielding the target compound or its protected precursor.

Alternative Synthetic Routes Involving Amide Bond Formation

In some synthetic schemes, the compound is obtained by:

  • Activation of a carboxylic acid derivative of the isoxazole moiety (e.g., using propylphosphonic anhydride (T3P) and triethylamine).
  • Coupling with 4-(hydroxymethyl)piperidine under mild conditions.
  • Reduction or deprotection steps as needed to reveal the free hydroxymethyl group.

Supporting Research Findings

  • The sulfochlorination step is crucial and benefits from controlled temperature and reagent addition to maximize yield and purity.
  • The nucleophilic substitution with piperidinyl derivatives is facilitated by the use of bases like pyridine and aprotic solvents, which help in smooth amide bond formation without side reactions.
  • Protecting group strategies (e.g., Boc-protection of piperidinyl nitrogen) are often employed to prevent unwanted reactions during intermediate steps, followed by deprotection to yield the final product.
  • Analytical techniques such as 1H NMR and mass spectrometry confirm the structure and purity of intermediates and final compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%)
1 Sulfochlorination 3,5-Dimethylisoxazole Chlorosulfonic acid, thionyl chloride, 60-110°C 3,5-Dimethylisoxazole-4-sulfochloride ~81.7
2 Nucleophilic substitution 3,5-Dimethylisoxazole-4-sulfochloride + 4-(hydroxymethyl)piperidine Pyridine, dry acetonitrile, rt to mild heat (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone Variable, typically high
3 Amide bond formation (alternative) Isoxazole carboxylic acid derivative + 4-(hydroxymethyl)piperidine T3P, Et3N, CHCl3, rt overnight Target compound 52-98 (reported range)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: : Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Isoxazole vs. Pyrazole: The target compound’s 3,5-dimethylisoxazole (C₃H₃NO) differs from pyrazole derivatives (e.g., Compounds 5a–g and ) in electronic properties.

Substituent Effects

  • Hydroxymethyl (Target) vs. Methoxy (): The hydroxymethyl group offers hydrogen-bond donor capacity, improving aqueous solubility, whereas methoxy groups enhance lipophilicity, favoring membrane permeability.
  • Sulfonyl () vs. Carbonyl : The sulfonyl group in ’s compound increases electron-withdrawing effects and stability, contrasting with the carbonyl’s flexibility in the target compound.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound

This compound features a dimethylisoxazole moiety linked to a hydroxymethyl piperidine, suggesting potential interactions with various biological targets.

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Notably, it has shown promising results in inhibiting enzymes related to metabolic disorders and neurodegenerative diseases.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits:

  • α-glucosidase : A key enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes. The compound exhibited competitive inhibition against α-glucosidase, indicating its potential as an antidiabetic agent .
  • Acetylcholinesterase (AChE) : This enzyme is critical in the cholinergic system, and inhibition can lead to enhanced neurotransmission in conditions like Alzheimer's disease. The compound showed mixed-type inhibition against AChE .

Antidiabetic Potential

A study involving STZ-induced diabetic rat models highlighted the antidiabetic effects of this compound. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its use as a therapeutic agent in diabetes management .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It was found to reduce oxidative stress markers and improve cognitive function in animal models subjected to neurotoxic agents. These findings suggest its potential application in treating neurodegenerative diseases .

Comparative Biological Activity Table

Biological ActivityMechanism of ActionReference
α-glucosidase inhibitionCompetitive inhibition
Acetylcholinesterase inhibitionMixed-type inhibition
Antidiabetic effectsReduction of blood glucose levels
Neuroprotective effectsReduction of oxidative stress markers

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves coupling reactions between the isoxazole and piperidine moieties. For example, a nucleophilic substitution or amide bond formation under anhydrous conditions using reagents like carbodiimides (e.g., DCC) . Key intermediates are characterized via:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for methyl groups in isoxazole and hydroxymethyl in piperidine) .
  • High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and quantify by-products .
  • Infrared (IR) Spectroscopy : To verify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Q. Which spectroscopic methods are critical for confirming the molecular structure?

  • ¹H and ¹³C NMR : Resolve signals for methyl groups (3,5-dimethylisoxazole at δ ~2.1–2.4 ppm) and hydroxymethyl piperidine (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if available): Provides definitive proof of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models .
  • Purity Validation : Use orthogonal methods (HPLC, NMR) to exclude batch variability .
  • Meta-Analysis : Compare data across studies while adjusting for methodological differences .

Q. What computational approaches predict the environmental fate and ecotoxicological risks of this compound?

  • Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation potential and toxicity .
  • Molecular Dynamics Simulations : Predict solubility and partitioning coefficients (log P) .
  • In Silico Metabolite Prediction : Tools like GLORY or Meteor Nexus identify likely degradation products .

Q. How to design experiments to study metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes and analyze via LC-MS/MS for metabolite identification .
  • CYP Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

Methodological Challenges and Solutions

Q. What strategies optimize synthetic yield while minimizing by-products?

  • Catalyst Screening : Evaluate Pd-based catalysts for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require scavengers for by-product suppression .
  • Temperature Control : Lower temperatures reduce side reactions (e.g., oxidation of hydroxymethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.